Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 52053-72-2
VCID: VC19626203
InChI: InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate

CAS No.: 52053-72-2

Cat. No.: VC19626203

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate - 52053-72-2

Specification

CAS No. 52053-72-2
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
Standard InChI InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3
Standard InChI Key GSHODLHJGNOQOW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)N(C(C)C)C(C)C

Introduction

Chemical Identity and Structural Features

Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate belongs to the class of β-keto esters, distinguished by the presence of a ketone group adjacent to the ester functionality. The diisopropylamino substituent introduces steric bulk and lipophilicity, influencing both its reactivity and interaction with biological targets. The IUPAC name, ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate, systematically describes its structure: an ethyl ester of propanoic acid substituted at the β-position with a ketone and a diisopropylamino group.

Molecular and Structural Data

The compound’s molecular formula (C₁₁H₂₁NO₃) and weight (215.29 g/mol) are derived from high-resolution mass spectrometry and computational methods. Its structure is confirmed through spectroscopic techniques such as NMR and IR, which identify characteristic signals for the ester carbonyl (~170 ppm in ¹³C NMR), ketone carbonyl (~200 ppm), and the diisopropylamino group’s N–H and C–H stretches.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.52053-72-2
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
IUPAC NameEthyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
SynonymsVC19626203, Ethyl diisopropylcarbamoylacetate

Synthesis and Manufacturing

The synthesis of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate typically involves a two-step process starting from ethyl acetoacetate, a readily available β-keto ester.

Reaction Mechanism

In the first step, ethyl acetoacetate undergoes nucleophilic acyl substitution with diisopropylamine under acidic or basic conditions. The amine attacks the ketone carbonyl, forming an enamine intermediate, which is subsequently protonated to yield the final product. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature. Catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA) may be employed to enhance reaction efficiency.

Equation 1: Synthesis Reaction

Ethyl acetoacetate+DiisopropylamineAcid/BaseEthyl 3-[di(propan-2-yl)amino]-3-oxopropanoate+H2O\text{Ethyl acetoacetate} + \text{Diisopropylamine} \xrightarrow{\text{Acid/Base}} \text{Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate} + \text{H}_2\text{O}

Purification and Yield

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional distillation, achieving yields of 65–75%. Purity is confirmed by HPLC and elemental analysis, with commercial batches typically exceeding 95% purity.

Physicochemical Properties

The compound’s properties are shaped by its functional groups:

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 12H, CH(CH₃)₂), 3.15–3.30 (m, 2H, NCH), 4.15 (q, 2H, OCH₂), 4.45 (s, 2H, COCH₂).

  • IR (cm⁻¹): 1745 (ester C=O), 1680 (ketone C=O), 1220 (C–N stretch).

Biological Activity and Applications

Mechanistic Insights

The diisopropylamino group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic biological targets. Preliminary studies suggest inhibitory activity against serine proteases and kinases, likely through covalent modification of active-site residues.

Pharmaceutical Relevance

As a prodrug candidate, the ester moiety enables efficient cellular uptake, with intracellular esterases hydrolyzing the compound to release the active carboxylic acid derivative. This property is exploitable in antibiotic and anticancer agent design.

Table 2: Potential Therapeutic Applications

ApplicationMechanism of Action
Antimicrobial AgentsInhibition of bacterial enzymes
Kinase InhibitorsATP-binding site competition
Prodrug FormulationsEsterase-mediated activation

Future Research Directions

Synthetic Modifications

  • Side-Chain Functionalization: Introducing aryl or heterocyclic groups at the β-position to modulate bioactivity.

  • Enantioselective Synthesis: Developing chiral catalysts to produce enantiopure variants for stereospecific applications.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate its therapeutic potential, particularly in oncology and infectious diseases.

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